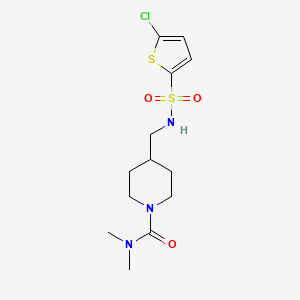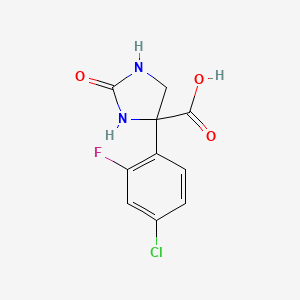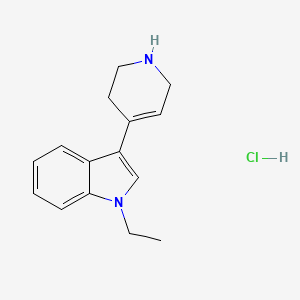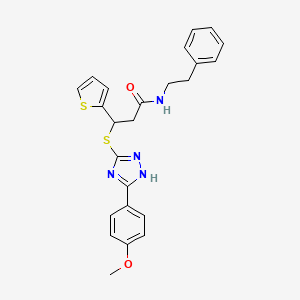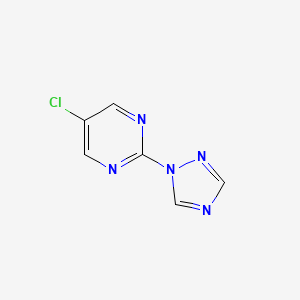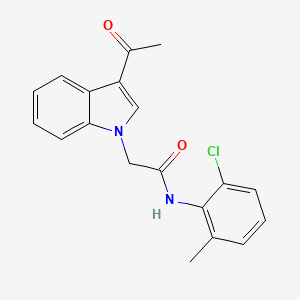
2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, where indole carbaldehyde oxime reacts with chloroacetamide derivatives to produce N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives. These reactions are characterized by the use of FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis for structural characterization. Such synthetic routes provide a foundation for developing novel compounds with potential antioxidant activities, as demonstrated by compounds exhibiting considerable activity in antioxidant assays (Gopi & Dhanaraju, 2020).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated using various spectroscopic methods. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved steps like acetylation, esterification, and ester interchange, with the structure confirmed through IR and MS spectroscopy. This methodological approach underlines the importance of spectroscopic analysis in confirming the molecular structure of synthesized compounds (Zhong-cheng & Shu, 2002).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can lead to various structural modifications, impacting the compounds' properties. The reactivity towards silylation, for example, indicates potential for further chemical transformations, enhancing the compound's utility in synthesis and applications in materials science (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are vital for understanding a compound's behavior in different environments and applications. The crystal structure analysis of related compounds provides insights into the molecular arrangement and potential interactions in the solid state, which can influence solubility and melting point (Ping, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are crucial for the application and functionalization of acetamide derivatives. Studies on halogenated acetamide derivatives highlight the compounds' diverse reactivity, which can be leveraged for synthesizing more complex molecules with tailored properties (Jordan & Markwell, 1978).
Safety And Hazards
This would involve studying the safety measures to be taken while handling the compound, its toxicity, environmental impact, etc.
Orientations Futures
This would involve potential areas of research involving the compound, its possible uses, and improvements that can be made in its synthesis or usage.
Please consult with a chemistry professional or academic database for specific information on “2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide”.
Propriétés
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-6-5-8-16(20)19(12)21-18(24)11-22-10-15(13(2)23)14-7-3-4-9-17(14)22/h3-10H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXQYJBIIMFGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

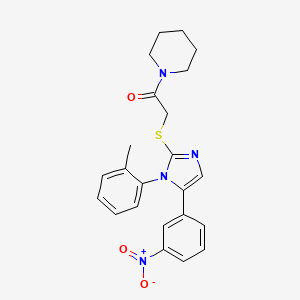
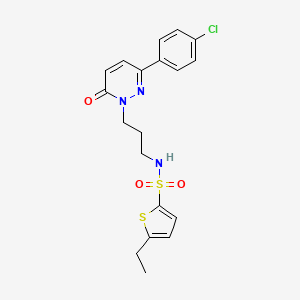
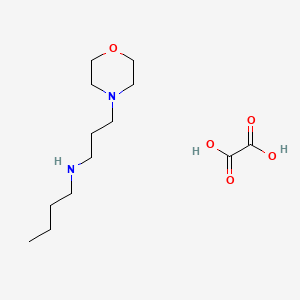
![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
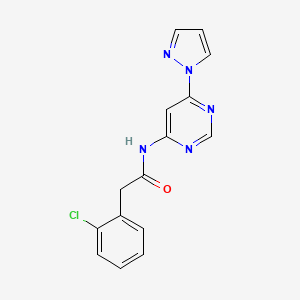
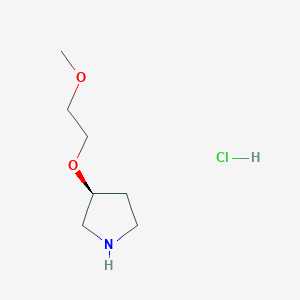
![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)
